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molecular formula C7H11NO B1265834 4,4-Dimethyl-5-oxopentanenitrile CAS No. 6140-61-0

4,4-Dimethyl-5-oxopentanenitrile

Cat. No. B1265834
M. Wt: 125.17 g/mol
InChI Key: HKJVKIURQSVEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981084B2

Procedure details

A solution of 4,4-dimethyl-5-oxopentanenitrile (1.0 g, 7.98 mmol) in t-BuOH (2 mL) was cooled to 0° C. and 5% aqueous NaH2PO4 solution (11 mL) was added dropwise. 1M KMnO4 solution (16 mL) was added dropwise to the reaction mixture at 0° C. followed by few drops of CH2Cl2 (0.5 mL). The reaction mixture was allowed to stir at 0° C. for 1 h, and quenched with sodium sulfite. 1.5N HCl was then added to adjust the pH of the solution to ˜3. The organic product was extracted with EtOAc and dried over anhydrous sodium sulfate. Solvent was removed under reduced pressure to get 4-cyano-2,2-dimethylbutanoic acid (0.9 g, crude), which was carried through without further purification. 1H NMR (300 MHz, CDCl3) δ 5.55 (br s, 1H), 2.43-2.37 (m, 2H), 1.99-1.94 (m, 2H), 1.28-1.27 (m, 6H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
11 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH:7]=[O:8])[CH2:3][CH2:4][C:5]#[N:6].[O-:10][Mn](=O)(=O)=O.[K+].C(Cl)Cl>CC(O)(C)C>[C:5]([CH2:4][CH2:3][C:2]([CH3:9])([CH3:1])[C:7]([OH:10])=[O:8])#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC(CCC#N)(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
NaH2PO4
Quantity
11 mL
Type
reactant
Smiles
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sodium sulfite
ADDITION
Type
ADDITION
Details
1.5N HCl was then added
EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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